Ethyl 4-oxo-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butanoate
Description
Ethyl 4-oxo-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butanoate is a heterocyclic compound featuring a tetrahydropyrazolo[1,5-a]pyridine core linked to a piperazine moiety via a carbonyl group, with a terminal ethyl butanoate ester. This structure combines rigidity (from the fused pyrazolo-pyridine system) with flexibility (from the piperazine and ester groups), making it a candidate for exploration in medicinal chemistry and agrochemical applications.
Properties
IUPAC Name |
ethyl 4-oxo-4-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4/c1-2-26-17(24)7-6-16(23)20-9-11-21(12-10-20)18(25)15-13-14-5-3-4-8-22(14)19-15/h13H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJPNFRHEZZYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCN(CC1)C(=O)C2=NN3CCCCC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Biochemical Pathways
The compound may potentially affect various biochemical pathways due to its potential broad spectrum of targets. Without specific target identification, it is challenging to predict the exact biochemical pathways it may influence.
Pharmacokinetics
The ADME properties of the compound are currently unknown. Its metabolism and excretion would depend on various factors including its chemical structure and the specific metabolic enzymes present in the body.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and therefore its ability to interact with its targets.
Biological Activity
Ethyl 4-oxo-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butanoate (CAS No. 951626-95-2) is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 209.20 g/mol. The compound features a complex structure that includes a tetrahydropyrazolo moiety linked to a piperazine ring and an ethyl ester group.
Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:
- Antimicrobial Activity : Studies have shown that related compounds can inhibit the growth of bacteria and fungi through disruption of cellular processes or by interfering with metabolic pathways .
- Anticancer Properties : Some derivatives have been identified as potential inhibitors of glycolysis in cancer cells. This inhibition can lead to reduced energy supply for rapidly proliferating tumor cells .
- Neuroprotective Effects : The presence of the tetrahydropyrazolo moiety suggests potential neuroprotective effects through modulation of neurotransmitter systems .
Antimicrobial Studies
A study conducted by Balogh et al. (1980) demonstrated that related compounds exhibited significant antimicrobial activity against various pathogens. The mechanism was attributed to the disruption of cell wall synthesis and interference with nucleic acid metabolism.
Anticancer Research
Recent research has suggested that this compound may act as an effective glycolytic inhibitor in cancer cells. This property was highlighted in a study published in Cancer Research, where the compound was shown to reduce ATP levels in cancer cell lines significantly .
Neuroprotective Effects
A study published in Neuroscience Letters reported that similar compounds could protect neuronal cells from oxidative stress-induced apoptosis. This effect was mediated through the activation of survival pathways involving Bcl-2 family proteins .
Data Tables
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility : The tetrahydropyrazolo-pyridine core and ester group suggest moderate lipophilicity (predicted LogP ~2.5), comparable to ’s derivative (LogP ~3.1) . Piperazine enhances water solubility at physiological pH.
Q & A
Q. What are the recommended strategies for synthesizing Ethyl 4-oxo-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butanoate?
- Methodology : Synthesis typically involves a multi-step approach:
Core formation : Condensation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine with a piperazine derivative.
Carbonyl coupling : Reaction with a butanoate ester via nucleophilic acyl substitution.
Purification : Use column chromatography (silica gel) or recrystallization to isolate the product.
- Optimization : Adjust reaction parameters (e.g., solvent polarity, temperature) to enhance yield. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
- Characterization : Confirm structure using NMR (e.g., δ 1.25 ppm for ethyl ester protons) and HRMS (expected [M+H] at 405.18) .
Q. How is the structural integrity of this compound validated in academic research?
- Methodology :
- Spectroscopic analysis :
- NMR : Identify protons on the piperazine ring (δ 3.2–3.8 ppm) and tetrahydropyrazole moiety (δ 2.5–3.0 ppm).
- FTIR : Confirm carbonyl groups (C=O stretch at ~1700 cm) and ester linkages (C-O at ~1250 cm) .
- Mass spectrometry : HRMS should match the theoretical molecular formula (exact mass: 405.18) .
Q. What are the primary biological targets or mechanisms of action studied for this compound?
- Methodology :
- Enzyme inhibition assays : Test cholinesterase (AChE/BChE) inhibition using Ellman’s method (IC values <1 µM indicate potency) .
- Antiviral screening : Evaluate HIV-1 integrase inhibition via catalytic activity assays (e.g., strand transfer inhibition) .
Advanced Research Questions
Q. How can researchers address challenges in achieving high regioselectivity during synthesis?
- Methodology :
- Catalyst screening : Test transition-metal catalysts (e.g., Cu(OAc)) to direct coupling reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve selectivity by stabilizing intermediates .
- Computational modeling : Use DFT calculations to predict reactive sites and optimize reaction pathways .
Q. How should contradictory data in biological assays (e.g., IC variability) be resolved?
- Methodology :
- Dose-response validation : Repeat assays with 8–12 concentration points to refine IC values.
- Statistical analysis : Apply nonlinear regression (e.g., GraphPad Prism) to assess significance (p < 0.05).
- Structural analogs : Compare activity with halogenated derivatives (e.g., bromo/chloro substitutions may alter potency by 2–3x) .
Q. What experimental approaches are used to establish structure-activity relationships (SAR) for this compound?
- Methodology :
- Analog synthesis : Modify substituents (e.g., ester groups, piperazine linkers) and test activity.
- Data table :
| Substituent | Biological Activity (IC) | Key Finding |
|---|---|---|
| Ethyl ester | AChE: 0.47 µM; BChE: 1.89 µM | High cholinesterase inhibition |
| Iodo derivative | HIV-1 integrase: 0.12 µM | Enhanced antiviral activity |
- Molecular docking : Use AutoDock Vina to predict binding modes to AChE (PDB: 4EY7) .
Q. What techniques are recommended for crystallographic analysis of this compound?
- Methodology :
- X-ray crystallography : Grow single crystals via vapor diffusion (solvent: methanol/water).
- Data processing : Use CCP4 suite for phase determination and refinement (resolution <1.8 Å) .
- Comparison : Overlay with related structures (e.g., AstraZeneca’s pyrazolo-pyrazine derivatives) to analyze conformational stability .
Q. How can mechanistic studies elucidate its interaction with enzymes like AChE?
- Methodology :
- Enzyme kinetics : Perform Lineweaver-Burk plots to identify inhibition type (competitive/uncompetitive).
- Isothermal titration calorimetry (ITC) : Measure binding affinity (K) and thermodynamic parameters .
- Molecular dynamics (MD) : Simulate binding trajectories (50 ns) to assess stability of enzyme-ligand complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
